2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride
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Overview
Description
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a derivative of benzene, featuring two methoxy groups, a methyl group, and a sulfonyl chloride group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4-dimethoxy-5-methylbenzene (also known as 2,4-dimethoxytoluene) followed by chlorination. The general steps are as follows:
Sulfonation: 2,4-dimethoxy-5-methylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and acyl chlorides (for Friedel-Crafts acylation) are used under acidic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: As a reagent in the synthesis of sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Involved in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The primary mechanism of action for 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is leveraged in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzene-1-sulfonyl chloride:
2,4-dimethoxybenzene-1-sulfonyl chloride: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring. These substituents can influence the compound’s reactivity and the electronic properties of the aromatic ring, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,4-dimethoxy-5-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-9(15(10,11)12)8(14-3)5-7(6)13-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQYBIPOJGXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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